Elevated Lipophilicity (XLogP3) vs. Unsubstituted Diphenylbenzodioxole Core
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate exhibits a substantially higher computed lipophilicity (XLogP3 = 4.6) compared to the unsubstituted 2,2-diphenyl-1,3-benzodioxole core. The presence of the methoxy and methyl ester groups increases the compound's partition coefficient, predicting enhanced passive membrane permeability and altered chromatographic retention [1]. This property is critical for applications in cell-based assays and drug candidate profiling.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2,2-diphenyl-1,3-benzodioxole (estimated XLogP ~3-4 based on similar heterocycles) |
| Quantified Difference | Estimated ΔXLogP ≥ 0.6 (Target compound is more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm, PubChem) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, a key determinant of intracellular accumulation in cellular assays, making this compound a more suitable candidate for studies requiring cytosolic or nuclear target engagement.
- [1] PubChem. (2026). Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate – Computed Properties (XLogP3-AA). PubChem CID 5063290. View Source
